HydroxySaxagliptin-15N,D2Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HydroxySaxagliptin-15N,D2Hydrochloride is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is specifically labeled with isotopes 15N and D2, making it useful for various research applications, including pharmacokinetic studies and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HydroxySaxagliptin-15N,D2Hydrochloride involves multiple steps, starting from the parent compound saxagliptin. The process includes the introduction of hydroxyl groups and isotopic labeling. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. Quality control measures are implemented to verify the isotopic labeling and chemical structure .
Chemical Reactions Analysis
Types of Reactions
HydroxySaxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of specific functional groups.
Substitution: Replacement of hydrogen atoms with isotopic labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and isotopic labeling reagents. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include the hydroxylated and isotopically labeled derivatives of saxagliptin. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
HydroxySaxagliptin-15N,D2Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Employed in metabolic studies to understand the biotransformation of saxagliptin.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in preclinical studies.
Industry: Utilized in quality control and regulatory compliance for pharmaceutical production
Mechanism of Action
HydroxySaxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby improving glycemic control. The molecular targets include the active site of DPP-4, and the pathways involved are related to glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: The parent compound, used for managing type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a shorter dissociation half-life.
Sitagliptin: A DPP-4 inhibitor with rapid dissociation from its target
Uniqueness
HydroxySaxagliptin-15N,D2Hydrochloride is unique due to its isotopic labeling, which makes it particularly valuable for research applications. The prolonged binding to DPP-4 and the specific modifications enhance its utility in detailed pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C18H26ClN3O3 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2D2,19+1; |
InChI Key |
WCCKQMJRTRWMMX-SZUZIALOSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.